![molecular formula C16H21N7O10S B13888144 2-Amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid](/img/structure/B13888144.png)
2-Amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Arg(NH2)-OH flavianate is a compound that features the amino acid arginine, which is known for its role in various biological processes. Arginine is an essential amino acid that plays a crucial role in protein synthesis, wound healing, and immune function. The flavianate part of the compound is derived from flavianic acid, which is often used in biochemical assays and research.
准备方法
Synthetic Routes and Reaction Conditions
The process often employs Fmoc (9-fluorenylmethoxycarbonyl) protection strategies, which are common in peptide synthesis . The protected arginine is then reacted with flavianic acid under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of H-Arg(NH2)-OH flavianate involves large-scale peptide synthesis techniques. These methods utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of solid-phase synthesis allows for the efficient production of the compound with high purity and yield .
化学反应分析
Types of Reactions
H-Arg(NH2)-OH flavianate undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the flavianate group, altering its chemical properties.
Substitution: The amino and carboxyl groups of arginine can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include nitric oxide from oxidation, reduced flavianate derivatives, and substituted arginine compounds. These products have significant implications in biochemical research and therapeutic applications .
科学研究应用
H-Arg(NH2)-OH flavianate has a wide range of applications in scientific research:
作用机制
The mechanism of action of H-Arg(NH2)-OH flavianate involves its interaction with various molecular targets and pathways:
Nitric Oxide Synthesis: The guanidino group of arginine is a precursor for nitric oxide synthesis, which plays a crucial role in vasodilation and immune response.
Cellular Signaling: The compound influences cellular signaling pathways, modulating immune function and wound healing processes.
Enzyme Interaction: H-Arg(NH2)-OH flavianate interacts with enzymes involved in peptide synthesis and modification, affecting their activity and specificity.
相似化合物的比较
H-Arg(NH2)-OH flavianate can be compared with other arginine derivatives and flavianate compounds:
H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-2Thi-Gly-Leu-Met (O2)-NH2-DOTA-213-bismuth: This compound is used in the treatment of glioma and has a different mechanism of action involving radiopharmaceutical properties.
H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-2Thi-Gly-Leu-Met(O2)-NH2-DOTA-225-Actinium: Similar to the previous compound, this derivative is also used in glioma treatment but utilizes actinium-225 for its therapeutic effects.
Conclusion
H-Arg(NH2)-OH flavianate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and interactions with various molecular targets make it a valuable tool in scientific research and therapeutic development.
属性
IUPAC Name |
2-amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O8S.C6H15N5O2/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17;7-4(5(12)13)2-1-3-10-6(8)11-9/h1-4,13H,(H,18,19,20);4H,1-3,7,9H2,(H,12,13)(H3,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHDIRGJHYOUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O.C(CC(C(=O)O)N)CN=C(N)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

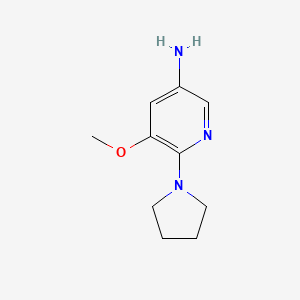
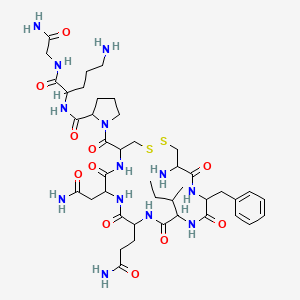
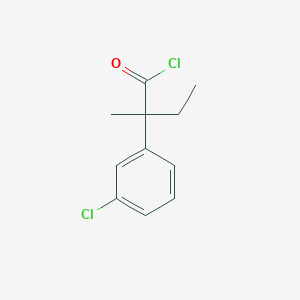
![Ethyl 2-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-(hydroxyimino)acetate](/img/structure/B13888088.png)
![N-[9-[(4aR,6R,7R,7aR)-2,2-ditert-butyl-7-(methylsulfanylmethoxy)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide](/img/structure/B13888090.png)
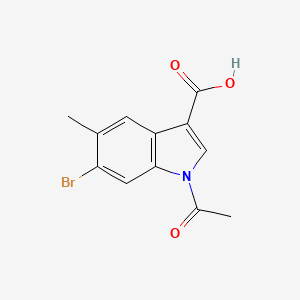
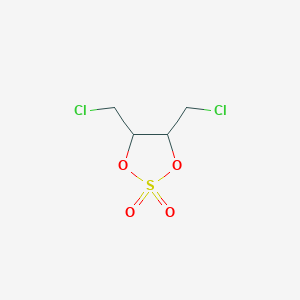
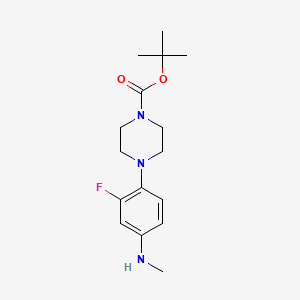
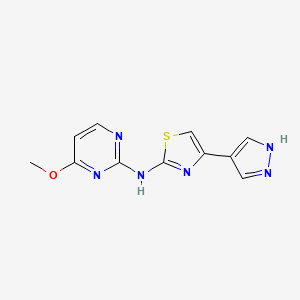
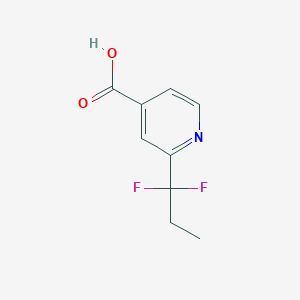
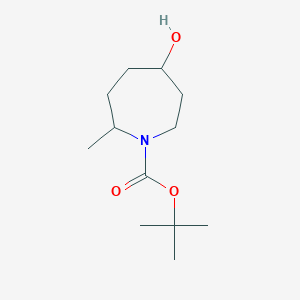
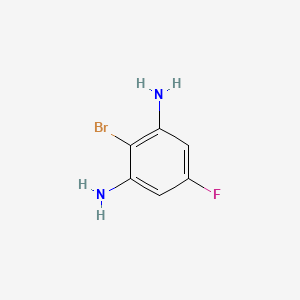
![2-Methylspiro[3.4]octan-5-ol](/img/structure/B13888136.png)
